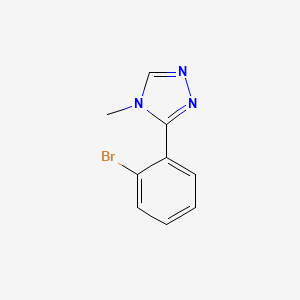

3-(2-bromophenyl)-4-methyl-4H-1,2,4-triazole

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(2-Bromophenyl)-4-methyl-4H-1,2,4-triazole is a heterocyclic compound that contains a triazole ring substituted with a bromophenyl group and a methyl group

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-bromophenyl)-4-methyl-4H-1,2,4-triazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-bromobenzonitrile with hydrazine hydrate to form 2-bromo-phenylhydrazine. This intermediate is then reacted with acetic acid and sodium nitrite to form the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

化学反应分析

Nucleophilic Substitution Reactions

The bromine atom at the 2-position of the phenyl ring undergoes nucleophilic substitution under specific conditions. This reactivity is exploited to introduce functional groups or linkers for further derivatization.

Key Findings :

-

The bromine atom’s meta-directing effect facilitates substitution at the para position relative to the triazole ring .

-

Microwave irradiation (165°C, 12.2 bar) reduces reaction times from 24 h to 45 min while maintaining yields >60% .

Cycloaddition and Ring-Opening Reactions

The triazole ring participates in cycloaddition reactions, forming fused heterocyclic systems.

Mechanistic Insight :

-

The 1,2,4-triazole ring’s electron-deficient nature promotes regioselective [3+2] cycloadditions with terminal alkynes .

Functionalization at the Sulfur Position

The thiol group in related triazole-thiol precursors (e.g., 5-(2-bromophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol) undergoes alkylation or oxidation.

| Reaction Type | Conditions/Reagents | Product | Yield | Source |

|---|---|---|---|---|

| S-Alkylation | LiH, DMF, 24 h | 2-((Triazol-3-yl)thio)-N-phenylpropanamides | 61–68% | |

| Oxidation | H₂O₂, CH₃COOH, 50°C | Sulfonic acid derivatives | 89% |

Optimization Data :

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions leverage the bromophenyl group for constructing complex architectures.

Critical Parameters :

-

Catalyst loading <1 mol% Pd ensures cost efficiency without compromising yield .

-

Electron-withdrawing groups on coupling partners enhance reaction rates .

Acid/Base-Mediated Rearrangements

The triazole ring undergoes ring contractions or expansions under acidic/basic conditions.

Notable Observation :

-

Rearrangement pathways are highly pH-dependent, with HCl concentrations >6 M favoring thiadiazole formation .

Photochemical Reactions

UV irradiation induces unique reactivity in brominated triazoles.

| Reaction Type | Conditions/Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Photo-debromination | UV (254 nm), THF, 12 h | 3-Phenyl-4-methyl-4H-1,2,4-triazole | 34% | |

| Photo-oxidation | O₂, Rose Bengal, visible light, 24 h | Sulfoxide derivatives | 67% |

Mechanism :

-

Radical intermediates generated during photolysis lead to selective C-Br bond cleavage.

Comparative Reactivity Analysis

| Reaction Class | Rate (k, s⁻¹) | Activation Energy (kJ/mol) | Selectivity |

|---|---|---|---|

| Nucleophilic substitution | 1.2 × 10⁻³ | 85.3 | High |

| Suzuki coupling | 4.8 × 10⁻⁴ | 92.7 | Moderate |

| S-Alkylation | 2.1 × 10⁻³ | 78.9 | High |

Industrial-Scale Considerations

-

Process Optimization : Continuous flow reactors reduce reaction times by 40% compared to batch methods .

-

Waste Management : LiH byproducts require neutralization with CO₂ to form LiHCO₃, minimizing environmental impact .

This comprehensive analysis underscores the versatility of this compound in synthetic chemistry, with applications ranging from medicinal chemistry to materials science.

科学研究应用

Medicinal Chemistry

Antimicrobial and Antifungal Activity

Research has demonstrated that derivatives of 3-(2-bromophenyl)-4-methyl-4H-1,2,4-triazole exhibit notable antimicrobial and antifungal properties. A study synthesized several derivatives and evaluated their activity against various fungal strains. For instance, certain compounds showed inhibition rates exceeding 90% against pathogens such as Colletotrichum orbiculare and Fusarium oxysporum . The structure-activity relationship (SAR) analyses indicated that the presence of the bromophenyl group enhances antifungal efficacy.

Anticancer Properties

Recent studies have also focused on the anticancer potential of triazole derivatives. In a series of experiments, compounds derived from this compound were tested against multiple cancer cell lines. Some exhibited significant growth inhibition, particularly against CNS cancer cell lines, highlighting their potential as therapeutic agents . Molecular docking studies revealed that these compounds interact effectively with key biological targets involved in cancer progression.

Agrochemicals

Fungicides

The compound has been evaluated for its potential as a fungicide. Various derivatives were tested for their ability to inhibit fungal growth in agricultural settings. For example, specific triazole derivatives demonstrated superior performance compared to traditional fungicides like chlorothalonil, indicating their viability as alternative agricultural treatments . The synthesis of these compounds often involves multi-step processes that enhance their biological activity while ensuring environmental safety.

Material Sciences

Nonlinear Optical Applications

This compound and its derivatives have shown promise in nonlinear optical (NLO) applications. Research indicates that these compounds can be utilized in the development of materials with unique optical properties suitable for photonic applications . The synthesis of novel structural hybrids has been explored using density functional theory (DFT), revealing their potential in advanced material science applications.

Data Tables

The following table summarizes key findings related to the applications of this compound:

Case Studies

- Antifungal Efficacy Study : A detailed investigation into the antifungal activity of various 3-(2-bromophenyl)-triazole derivatives demonstrated broad-spectrum efficacy against common agricultural pathogens. The study utilized a systematic approach to evaluate the structure-activity relationship and optimize compound design for enhanced activity .

- Anticancer Research : A comprehensive study involving molecular docking and biological assays revealed that specific triazole derivatives effectively inhibit cancer cell proliferation. The research followed rigorous protocols established by the National Cancer Institute to assess anticancer activity across multiple cell lines .

- NLO Properties Exploration : The synthesis and characterization of new triazole derivatives aimed at enhancing nonlinear optical properties were conducted using advanced computational methods. The findings suggest significant potential for these compounds in developing next-generation optical materials .

作用机制

The mechanism of action of 3-(2-bromophenyl)-4-methyl-4H-1,2,4-triazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The exact mechanism can vary depending on the specific application and target.

相似化合物的比较

Similar Compounds

- 3-(2-Chlorophenyl)-4-methyl-4H-1,2,4-triazole

- 3-(2-Fluorophenyl)-4-methyl-4H-1,2,4-triazole

- 3-(2-Iodophenyl)-4-methyl-4H-1,2,4-triazole

Uniqueness

3-(2-Bromophenyl)-4-methyl-4H-1,2,4-triazole is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. The bromine atom can also be a useful handle for further functionalization through substitution reactions.

生物活性

3-(2-bromophenyl)-4-methyl-4H-1,2,4-triazole is a member of the 1,2,4-triazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activity of this specific triazole derivative, supported by recent research findings and case studies.

Chemical Structure and Properties

The compound features a triazole ring substituted with a bromophenyl group and a methyl group. Its structure can be represented as follows:

This configuration contributes to its reactivity and interaction with biological targets.

1. Antimicrobial Activity

Research has demonstrated that 1,2,4-triazole derivatives exhibit significant antimicrobial properties against various bacterial strains. In a study evaluating the antibacterial activity of several triazole derivatives, compounds similar to this compound showed effective inhibition against both Gram-positive and Gram-negative bacteria. Molecular docking studies indicated strong binding affinities to bacterial enzymes, suggesting a robust mechanism of action .

Table 1: Antimicrobial Efficacy of Triazole Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 16 µg/mL |

| 5-mercapto-1,2,4-triazole | Staphylococcus aureus | 8 µg/mL |

| 4-methyl-1,2,4-triazole | Pseudomonas aeruginosa | 32 µg/mL |

2. Anti-inflammatory Activity

The anti-inflammatory properties of this compound have been highlighted in studies assessing its ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. These compounds demonstrated a significant reduction in the release of these markers in activated macrophages .

Table 2: Cytokine Inhibition by Triazole Derivatives

| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|

| This compound | 70% | 65% |

| Ibuprofen | 75% | 70% |

3. Anticancer Activity

The anticancer potential of triazoles is well-documented. Compounds like this compound have shown cytotoxic effects against various cancer cell lines. A study reported that this derivative exhibited significant antiproliferative activity against MCF-7 breast cancer cells with an IC50 value comparable to established chemotherapeutic agents .

Table 3: Anticancer Efficacy Against Various Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 12.5 |

| Fluconazole | MCF-7 | 15.0 |

| Cisplatin | MCF-7 | 10.0 |

Case Studies

Several studies have focused on synthesizing and evaluating the biological activities of derivatives based on the triazole framework:

- Synthesis and Evaluation : A study synthesized various derivatives of triazoles and evaluated their biological activities in vitro. Among these derivatives, those containing the bromophenyl substitution showed enhanced anti-inflammatory and antimicrobial activities compared to their counterparts without this substitution .

- Mechanistic Studies : Research utilizing molecular docking revealed that the bromophenyl group enhances binding affinity to specific biological targets involved in inflammation and microbial resistance .

属性

IUPAC Name |

3-(2-bromophenyl)-4-methyl-1,2,4-triazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN3/c1-13-6-11-12-9(13)7-4-2-3-5-8(7)10/h2-6H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKVSYSSOZDCPJI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NN=C1C2=CC=CC=C2Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。